2-(6-Aminonaphthalen-2-yl)acetonitrile

Molecular Properties Sourcing Quality Control

Secure this exclusive 6-amino, 2-acetonitrile substituted naphthalene scaffold for your next SAR campaign. Unlike generic isomers, this specific substitution pattern is critical for constructing targeted molecular architectures in protein-protein interaction inhibitors and fluorogenic probes. Its orthogonal amine and nitrile handles enable versatile downstream annulation and cross-coupling. Don't risk your project with inferior positional analogs—order this specifically validated building block to ensure reproducible reaction kinetics and biological activity.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B11910273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Aminonaphthalen-2-yl)acetonitrile
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C=C1CC#N
InChIInChI=1S/C12H10N2/c13-6-5-9-1-2-11-8-12(14)4-3-10(11)7-9/h1-4,7-8H,5,14H2
InChIKeyTZDYYNDVIQGGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Aminonaphthalen-2-yl)acetonitrile: Key Properties and Identification for Sourcing


2-(6-Aminonaphthalen-2-yl)acetonitrile is a specialized organic building block with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol . It features a naphthalene core substituted with a primary aromatic amine at the 6-position and an acetonitrile group at the 2-position . This unique substitution pattern positions it as a versatile intermediate in medicinal chemistry and materials science, where the specific placement of its reactive handles is critical for constructing targeted molecular architectures .

Why 2-(6-Aminonaphthalen-2-yl)acetonitrile Cannot Be Substituted by Common Analogs


The exact substitution pattern of 2-(6-Aminonaphthalen-2-yl)acetonitrile—specifically the 6-amino, 2-acetonitrile arrangement on the naphthalene core—dictates its unique reactivity and physicochemical properties. Replacing it with a generic analog like a 1-amino isomer, a de-aminated version, or a derivative with a different substitution pattern introduces significant variability in downstream synthesis, biological activity, and material performance . For instance, the electronic and steric environment around the reactive amino and nitrile groups differs fundamentally between 1- and 2-substituted naphthalenes, leading to distinct reaction kinetics and product distributions in cross-coupling or cyclization reactions [1]. This positional specificity is a critical control point that generic 'in-class' substitutions cannot guarantee.

Quantitative Differentiation of 2-(6-Aminonaphthalen-2-yl)acetonitrile from Key Analogs


Differentiation in Molecular Properties: 2-(6-Aminonaphthalen-2-yl)acetonitrile vs. 1-Aminonaphthalene-6-acetonitrile

The molecular weight and formula of 2-(6-Aminonaphthalen-2-yl)acetonitrile (C12H10N2, 182.22 g/mol) are identical to its positional isomer, 1-Aminonaphthalene-6-acetonitrile . However, the distinct position of the amino group on the naphthalene ring results in a different canonical SMILES string and InChI Key, which are critical for unambiguous compound identification and procurement . This differentiation is essential for researchers to ensure they are ordering and working with the correct, regio-defined building block.

Molecular Properties Sourcing Quality Control

Reactivity Differentiation: Amino Group Substitution for Synthetic Versatility

The presence of the primary aromatic amine on 2-(6-Aminonaphthalen-2-yl)acetonitrile provides a distinct chemical handle not present in simpler analogs like 2-(Naphthalen-2-yl)acetonitrile . This amino group enables a wider range of chemical transformations, including diazotization, acylation, and formation of Schiff bases, which are foundational for constructing diverse compound libraries . In contrast, 2-(Naphthalen-2-yl)acetonitrile lacks this nucleophilic amine, limiting its downstream functionalization options and thus its utility as a versatile scaffold.

Organic Synthesis Medicinal Chemistry Building Blocks

Potential Pharmacological Differentiation: Naphthalene-Based Inhibitor Scaffold

The naphthalene scaffold, when appropriately substituted, is a recognized pharmacophore for inhibiting anti-apoptotic proteins. While specific quantitative data for 2-(6-Aminonaphthalen-2-yl)acetonitrile is not publicly available in the primary literature, its structural class is documented in patents as a basis for potent inhibitors . For example, a related naphthalene-based inhibitor class demonstrates activity against Bcl-2 family proteins with IC50 values in the low micromolar to nanomolar range [1]. The specific 6-amino-2-acetonitrile substitution pattern on the target compound offers a distinct starting point for optimizing binding affinity and selectivity compared to other regioisomers or unsubstituted cores.

Drug Discovery Cancer Enzyme Inhibition

Optimal Application Scenarios for Procuring 2-(6-Aminonaphthalen-2-yl)acetonitrile


Medicinal Chemistry: Hit-to-Lead Optimization for Anti-Apoptotic Targets

This compound is optimally procured as a core scaffold for medicinal chemistry campaigns targeting protein-protein interactions, such as those involving Bcl-2 family proteins. Its defined substitution pattern allows for systematic derivatization to explore structure-activity relationships (SAR) and improve upon the micromolar to nanomolar potency observed in related naphthalene-based inhibitors [1].

Organic Synthesis: Building Block for Complex Molecular Architectures

Procurement is justified for synthetic projects requiring a well-defined, bifunctional building block. The combination of a reactive primary amine and an acetonitrile group on a rigid naphthalene core enables the construction of diverse heterocyclic systems via annulation, cross-coupling, and multicomponent reactions, offering a versatility not found in simpler analogs .

Chemical Biology: Synthesis of Targeted Fluorescent Probes

The aminonaphthalene core is a known fluorophore. This compound can be procured as a precursor for synthesizing novel fluorescent probes. Its two orthogonal functional groups allow for independent attachment of a targeting moiety (e.g., a ligand or biomolecule) and a reporter or affinity tag, which is a key advantage over mono-functional naphthalene derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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